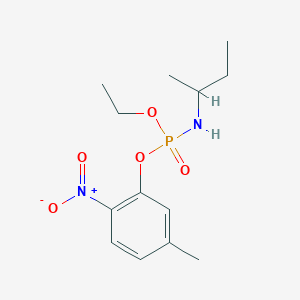
Butamifos oxon
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butamifos oxon is a chemical compound with the molecular formula C13H21N2O5P and a molecular weight of 316.29 g/mol . It is an oxon form of butamifos, which is an organophosphorus pesticide used to control weeds . This compound is primarily used in pesticide residue analysis and is known for its effectiveness in various agricultural applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butamifos oxon involves the oxidation of butamifos. The process typically includes the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to convert butamifos to its oxon form . The reaction conditions, including temperature and pH, are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring systems to maintain optimal reaction conditions. The final product is then purified using techniques such as crystallization or chromatography to achieve the required quality standards .
Análisis De Reacciones Químicas
Types of Reactions
Butamifos oxon undergoes various chemical reactions, including:
Oxidation: Conversion of butamifos to this compound using oxidizing agents.
Hydrolysis: Breakdown of this compound in the presence of water, leading to the formation of degradation products.
Substitution: Reactions involving the replacement of functional groups in the this compound molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrogen peroxide, peracids, and water. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound include various degradation products resulting from hydrolysis and oxidation. These products are often analyzed to understand the environmental impact and efficacy of this compound as a pesticide .
Aplicaciones Científicas De Investigación
Butamifos oxon has several scientific research applications, including:
Pesticide Residue Analysis: Used as a standard in the analysis of pesticide residues in water and soil samples.
Environmental Studies: Investigated for its behavior and degradation in the environment, particularly in water and soil.
Toxicology Studies: Studied for its toxicological effects on various organisms, including its role as an acetylcholinesterase inhibitor.
Agricultural Research: Used in research to develop new and more effective herbicides and pesticides.
Mecanismo De Acción
Butamifos oxon exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme critical for the proper functioning of the nervous system . By inhibiting this enzyme, this compound disrupts nerve signal transmission, leading to the death of target pests. Additionally, it inhibits microtubule formation, which is essential for cell division and growth .
Comparación Con Compuestos Similares
Similar Compounds
Chlorpyrifos oxon: Another organophosphorus pesticide oxon known for its acetylcholinesterase inhibition properties.
Diazinon oxon: Similar in its mode of action and used in pesticide residue analysis.
Malathion oxon: Also inhibits acetylcholinesterase and is used in various agricultural applications.
Uniqueness of Butamifos Oxon
This compound is unique due to its specific application in controlling weeds and its effectiveness in pesticide residue analysis. Its dual mechanism of action, involving both acetylcholinesterase inhibition and microtubule formation inhibition, makes it a valuable compound in agricultural and environmental research .
Propiedades
Número CAS |
56362-05-1 |
|---|---|
Fórmula molecular |
C13H21N2O5P |
Peso molecular |
316.29 g/mol |
Nombre IUPAC |
N-[ethoxy-(5-methyl-2-nitrophenoxy)phosphoryl]butan-2-amine |
InChI |
InChI=1S/C13H21N2O5P/c1-5-11(4)14-21(18,19-6-2)20-13-9-10(3)7-8-12(13)15(16)17/h7-9,11H,5-6H2,1-4H3,(H,14,18) |
Clave InChI |
KTBHXCBJYRPDHP-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)NP(=O)(OCC)OC1=C(C=CC(=C1)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(Biphenyl-4-yloxy)-ethyl]-dimethyl-amine](/img/structure/B15345597.png)
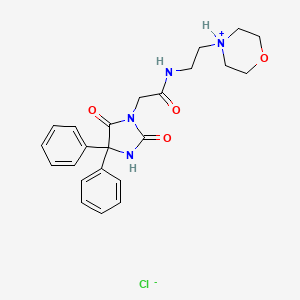

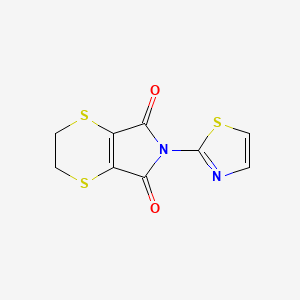
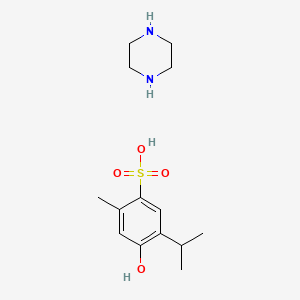

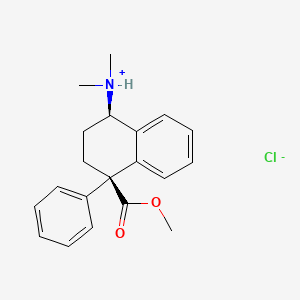
![[amino-[4-(3,4,5-trimethoxybenzoyl)oxybutylamino]methylidene]-methylazanium;sulfate](/img/structure/B15345668.png)
![Octadecanamide, N-[[2-[bis(2-hydroxyethyl)amino]ethoxy]methyl]-](/img/structure/B15345677.png)
![2-Ethyl-4,5-dihydro-6H-imidazo[4,5,1-ij]quinolin-6-one](/img/structure/B15345680.png)
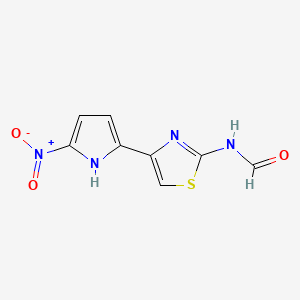
![2-[2-(4-Dodecylphenoxy)ethoxy]ethyl dihydrogen phosphate](/img/structure/B15345690.png)

